Ethoxy(pentafluoro)cyclotriphosphazene

supercapacitor safety non-flammable electrolyte phosphazene flame retardant

Ethoxy(pentafluoro)cyclotriphosphazene (CAS 33027-66-6), also known as PFPN or 2-ethoxy-2,4,4,6,6-pentafluoro-1,3,5,2,4,6-triazatriphosphorine, is a fluorinated cyclotriphosphazene derivative with the molecular formula C₂H₅F₅N₃OP₃ and a molecular weight of approximately 275 g/mol. The compound possesses a cyclic P₃N₃ backbone with one ethoxy substituent and five fluorine atoms, yielding a unique combination of flame retardancy, electrochemical stability, and interfacial film-forming capabilities.

Molecular Formula C2H5F5N3OP3
Molecular Weight 274.99 g/mol
CAS No. 33027-66-6
Cat. No. B3028795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxy(pentafluoro)cyclotriphosphazene
CAS33027-66-6
Molecular FormulaC2H5F5N3OP3
Molecular Weight274.99 g/mol
Structural Identifiers
SMILESCCOP1(=NP(=NP(=N1)(F)F)(F)F)F
InChIInChI=1S/C2H5F5N3OP3/c1-2-11-14(7)9-12(3,4)8-13(5,6)10-14/h2H2,1H3
InChIKeyCBTAIOOTRCAMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxy(pentafluoro)cyclotriphosphazene (CAS 33027-66-6): A Multifunctional Cyclotriphosphazene Electrolyte Additive for High-Safety Lithium Batteries


Ethoxy(pentafluoro)cyclotriphosphazene (CAS 33027-66-6), also known as PFPN or 2-ethoxy-2,4,4,6,6-pentafluoro-1,3,5,2,4,6-triazatriphosphorine, is a fluorinated cyclotriphosphazene derivative with the molecular formula C₂H₅F₅N₃OP₃ and a molecular weight of approximately 275 g/mol . The compound possesses a cyclic P₃N₃ backbone with one ethoxy substituent and five fluorine atoms, yielding a unique combination of flame retardancy, electrochemical stability, and interfacial film-forming capabilities [1]. PFPN is primarily employed as a multifunctional electrolyte additive in lithium-ion and lithium-metal batteries, where it simultaneously suppresses electrolyte flammability, stabilizes electrode-electrolyte interfaces, and maintains ionic conductivity, making it a compelling candidate for next-generation high-safety energy storage systems [2][3].

Why Ethoxy(pentafluoro)cyclotriphosphazene Cannot Be Substituted with Generic Phosphazene Derivatives or Conventional Flame Retardants


Generic substitution within the cyclotriphosphazene class is not viable due to the profound impact of substituent chemistry on flame-retardant potency, solvation behavior, and electrochemical compatibility. While hexafluorocyclotriphosphazene (HFPN) and pentafluoro(phenoxy)cyclotriphosphazene (FPPN) share the same core scaffold, their minimum non-flammable concentrations in acetonitrile-based supercapacitor electrolytes differ dramatically (5 wt% HFPN vs. 15 wt% PFPN vs. 20 wt% FPPN) [1]. Moreover, PFPN's ethoxy group uniquely confers weak lithium-ion coordination strength, enabling it to function as a non-solvating diluent at high mass loadings (up to 69 wt%) without compromising anode stability—a capability not achievable with more strongly coordinating phosphate-based flame retardants such as triethyl phosphate (TEP) or trimethyl phosphate (TMP) [2]. Substituting PFPN with a conventional flame retardant without quantitative validation of the specific flame-suppression threshold, SEI compatibility, and capacity retention in the exact cell chemistry of interest introduces significant risk of either inadequate safety or degraded electrochemical performance.

Quantitative Differentiation of Ethoxy(pentafluoro)cyclotriphosphazene: Head-to-Head Performance Data Against In-Class Comparators


Flame-Retardant Efficacy: Minimum Non-Flammable Concentration in ACN-Based Supercapacitor Electrolyte

In a comparative flammability study of three cyclotriphosphazene derivatives in acetonitrile (ACN)/1.0 M Et₄NBF₄ electrolyte, the minimum weight percentage required to achieve non-flammability was determined. PFPN required 15 wt% to render the electrolyte non-flammable, whereas the fully fluorinated analog hexafluorocyclotriphosphazene (HFPN/FR1) required only 5 wt%, and the bulkier pentafluoro(phenoxy)cyclotriphosphazene (FPPN/FR3) required 20 wt% [1]. PFPN thus occupies an intermediate position between the more potent but electrochemically less versatile HFPN and the less potent FPPN.

supercapacitor safety non-flammable electrolyte phosphazene flame retardant

Self-Extinguishing Time (SET) in Carbonate Electrolytes: Rapid Flame Suppression with Minimal Conductivity Penalty

In a carbonate-based electrolyte (1.35 M LiPF₆ in EC:EMC 3:7 vol. with 10 wt% FEC), addition of 5 wt% PFPN reduced the self-extinguishing time (SET) to only 3.1 s/g, achieving effective non-flammability while maintaining a high ionic conductivity of 8.4 mS/cm at 25 °C [1]. In contrast, the base electrolyte without PFPN exhibits substantially longer SET and fails to meet non-flammability criteria. In a separate study on Li/CFx batteries, electrolyte containing 16% PFPN achieved zero-second self-extinguishing (SET = 0 s), reducing the battery self-extinguishing time from 20 s to 2 s, a 90% reduction [2].

Li-ion battery safety electrolyte flammability self-extinguishing time

Capacity Retention Enhancement in High-Voltage LiCoO₂ Cells: 91% After 300 Cycles with PFPN vs. 67% Without

When evaluated as a bifunctional additive in high-voltage LiCoO₂ cells, PFPN (referred to as N₃P₃(OPh)F₅ in the cited work) significantly improved cycling stability. Cells containing PFPN additive retained 91% of their initial capacity after 300 cycles, compared to only 67% capacity retention in the baseline electrolyte without additive [1]. The improvement was attributed to the preferential oxidation of PFPN prior to EC and DMC, forming a uniform and dense cathode electrolyte interphase (CEI) that suppresses continuous electrolyte decomposition and reduces interfacial impedance growth.

high-voltage cathode LiCoO2 cycling stability CEI formation

Non-Solvating Diluent Capability: 69 wt% PFPN Loading Enables 4.6 V Cycling with 82% Retention After 1000 Cycles

PFPN's weak lithium-ion coordination strength enables its use as a non-solvating diluent at exceptionally high concentrations. In a localized high-concentration electrolyte (LHCE) design, PFPN was incorporated at 69% mass ratio, which significantly increased the electrolyte flash point and preserved an anion-rich inner solvation sheath, preventing solvent co-intercalation and structural damage to the graphite anode [1]. This PFPN-based electrolyte enabled Gr‖NMC811 full cells to achieve 82.0% capacity retention after 1000 cycles at 4.5 V and 89.8% retention after 300 cycles at 4.6 V. In contrast, conventional phosphate flame retardants such as triethyl phosphate (TEP) and trimethyl phosphate (TMP) exhibit strong coordination with Li⁺ and cannot be used at such high loadings without severe anode degradation.

high-concentration electrolyte non-solvating diluent high-voltage Li-ion battery

SEI Film Optimization on Silicon-Based Anodes: Lowest Cell Impedance Among HFPN Derivatives

Among a series of HFPN (hexafluorocyclotriphosphazene) derivatives evaluated as SEI-forming additives on SiOx/C anode materials, ethoxy(pentafluoro)cyclotriphosphazene (EtPFPN) demonstrated the lowest cell impedance [1]. The study, which investigated the complementary effect of fluoroethylene carbonate (FEC) and various phosphazene additives, identified that EtPFPN uniquely enables a 'molecular-cling-effect' with FEC, facilitating the formation of a more effective and lower-impedance solid electrolyte interphase (SEI) on silicon-based anodes compared to other tested HFPN derivatives.

silicon anode SEI impedance spectroscopy electrolyte additive compatibility

Thermal Stability Enhancement: Composite Additive with PFPN Increases Exothermic Onset by 59 °C and Activation Energy by 2.5×

In a study evaluating PFPN as part of a composite additive system (PFPN/TTFEB) for SiO/C anode Li-ion batteries, differential scanning calorimetry (DSC) and thermokinetic analysis revealed substantial thermal stability improvements [1]. The addition of PFPN/TTFEB increased the apparent activation energy from 439.56 kJ/mol to 1090.01 kJ/mol (a 2.5× increase) and raised the initial exothermic reaction temperature from 233.67 °C to 292.83 °C (a 59.16 °C increase). This indicates that PFPN-containing electrolytes significantly delay the onset of thermal runaway reactions and increase the energy barrier for exothermic decomposition.

thermal runaway prevention differential scanning calorimetry battery safety

Evidence-Based Application Scenarios for Ethoxy(pentafluoro)cyclotriphosphazene in Advanced Battery Electrolytes


High-Voltage (>4.5 V) Lithium-Ion Batteries with Ni-Rich Cathodes

For cells operating at 4.5 V or above with Ni-rich cathodes (e.g., NMC811, NCM622), PFPN's demonstrated capacity retention of 82% after 1000 cycles at 4.5 V (vs. Gr anode) and 89.8% after 300 cycles at 4.6 V [1] makes it the preferred phosphazene additive. Its non-solvating character enables high loading (69 wt%) without graphite exfoliation, while its oxidation to form a LiF-rich CEI suppresses transition metal dissolution and electrolyte decomposition at elevated potentials.

Silicon-Containing Anode Systems Requiring Robust SEI Formation

In SiOx-graphite composite anodes where volume expansion and SEI instability limit cycle life, PFPN combined with FEC (10 wt% FEC + 5 wt% PFPN) enables a self-extinguishing time of 3.1 s/g while maintaining 8.4 mS/cm ionic conductivity and improving capacity retention [2]. PFPN's unique 'molecular-cling-effect' with FEC produces a lower-impedance SEI compared to alternative HFPN derivatives, making it the optimal choice for high-silicon-content anode formulations [3].

High-Rate and Extreme Fast-Charging Lithium-Ion Cells

For applications demanding high-rate discharge or extreme fast charging, PFPN's ability to reduce Li⁺ desolvation energy and improve electrolyte-cathode affinity is critical. In Li/CFx primary batteries, PFPN addition increased capacity at 1 A/g by 277% relative to additive-free electrolyte [4]. For fast-charging graphite‖LFP cells, PFPN enables enhanced safety without sacrificing rate performance, supporting charging rates of 4C and above [5].

Supercapacitor Electrolytes Requiring Balanced Flame Retardancy and Transport Properties

In acetonitrile-based supercapacitor electrolytes, PFPN (FR2) achieves non-flammability at 15 wt% loading—higher than HFPN (5 wt%) but lower than FPPN (20 wt%) [6]. This intermediate loading requirement, combined with good transport properties and a 2.5 V stability window on activated carbon, positions PFPN as the optimal choice when moderate flame-retardant content is desired without compromising the low viscosity and high conductivity essential for supercapacitor power performance.

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